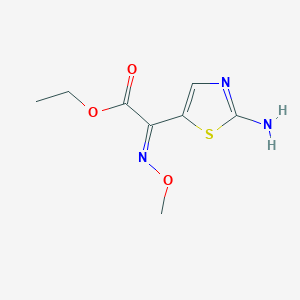![molecular formula C19H14F3N3OS B290140 N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine, also known as TFMIB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TFMIB is a heterocyclic compound that contains both isothiazole and quinoline moieties, which are known to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is not fully understood. However, it has been reported that N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine may exert its biological activities through the inhibition of various enzymes such as topoisomerase II and protein kinase C. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been reported to exhibit various biochemical and physiological effects. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been reported to inhibit the growth of cancer cells such as breast cancer, lung cancer, and leukemia. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been reported to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has several advantages for lab experiments. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is a synthetic compound that can be easily synthesized in large quantities. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is also stable under various experimental conditions and can be stored for long periods of time. However, N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine also has some limitations for lab experiments. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is a relatively new compound, and its biological activities are not fully understood. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is also a toxic compound, and caution should be taken when handling and using N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine. First, further studies are needed to understand the mechanism of action of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine. Second, the potential of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine as a therapeutic agent for various diseases such as cancer and viral infections should be explored. Third, the development of new synthetic methods for the synthesis of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine and its analogs should be investigated. Fourth, the use of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine as a fluorescent probe for the detection of other metal ions should be explored. Fifth, the potential of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine as a tool for studying various biological processes such as apoptosis and cell signaling should be investigated.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been reported to exhibit anticancer, antiviral, and antimicrobial activities. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has also been used as a fluorescent probe for the detection of metal ions. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has several advantages for lab experiments, but caution should be taken when handling and using N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine. There are several future directions for the research on N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine, and further studies are needed to fully understand its biological activities and potential applications.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine involves the reaction of 5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinoline-6-carbaldehyde with 4-methoxybenzylamine under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine. The purity and yield of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been used in various scientific research applications due to its potential biological activities. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been reported to exhibit anticancer, antiviral, and antimicrobial activities. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine has been used in various biological assays such as cell viability assays, enzyme assays, and fluorescence microscopy.
Eigenschaften
Molekularformel |
C19H14F3N3OS |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
5,7,8-trifluoro-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2]thiazolo[5,4-b]quinolin-6-amine |
InChI |
InChI=1S/C19H14F3N3OS/c1-9-12-7-13-14(20)18(23-8-10-3-5-11(26-2)6-4-10)16(22)15(21)17(13)24-19(12)27-25-9/h3-7,23H,8H2,1-2H3 |
InChI-Schlüssel |
GATYQXUSNXJHKK-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=C(C=C4)OC)F |
Kanonische SMILES |
CC1=NSC2=NC3=C(C=C12)C(=C(C(=C3F)F)NCC4=CC=C(C=C4)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)


methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290074.png)
![1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290075.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290079.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290081.png)